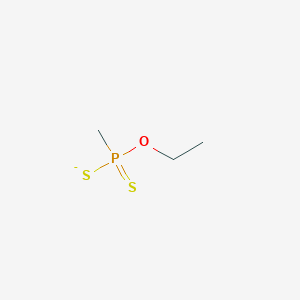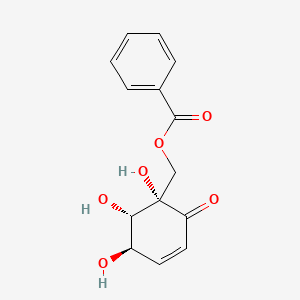
3-O-Debenzoylzeylenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-Debenzoylzeylenone is an organic compound with the chemical formula C14H14O6 and a molecular weight of 278.26 g/mol . It is a solid substance, typically appearing as a colorless or pale yellow crystalline powder . This compound is known for its high thermal stability and solubility, making it a valuable reagent in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
3-O-Debenzoylzeylenone can be synthesized through an acylation reaction. One common method involves the reaction of 2-phenylphenol with benzoyl chloride in the presence of a base catalyst . The reaction typically occurs under mild conditions, with the base facilitating the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar acylation reactions. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors for better control and efficiency.
化学反应分析
Types of Reactions
3-O-Debenzoylzeylenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
3-O-Debenzoylzeylenone has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-O-Debenzoylzeylenone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, studies suggest that the compound may exert its effects through the inhibition of certain enzymes or the disruption of cellular processes . Further research is needed to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
3-O-Debenzoylzeylenone is part of a class of compounds known as polyoxygenated cyclohexenes. Similar compounds include:
Compared to these compounds, this compound is unique due to its specific structural features and reactivity. Its high thermal stability and solubility make it particularly valuable in various applications, distinguishing it from other similar compounds.
属性
分子式 |
C14H14O6 |
|---|---|
分子量 |
278.26 g/mol |
IUPAC 名称 |
[(1S,5R,6S)-1,5,6-trihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate |
InChI |
InChI=1S/C14H14O6/c15-10-6-7-11(16)14(19,12(10)17)8-20-13(18)9-4-2-1-3-5-9/h1-7,10,12,15,17,19H,8H2/t10-,12+,14-/m1/s1 |
InChI 键 |
ISGGRGRMTBVSEN-SCDSUCTJSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H](C=CC2=O)O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


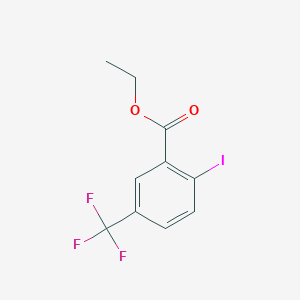
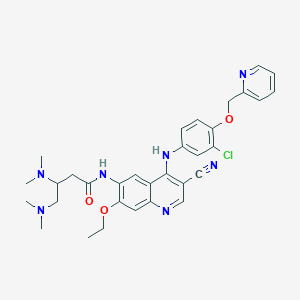
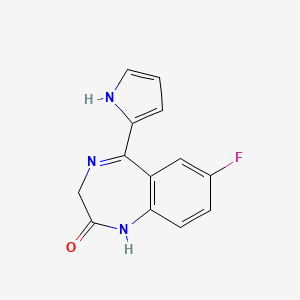
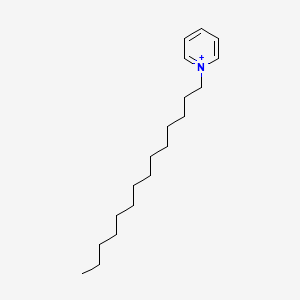
![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
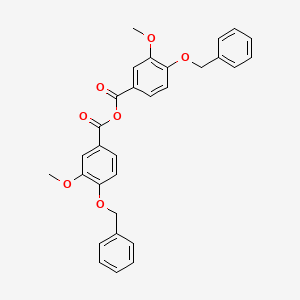
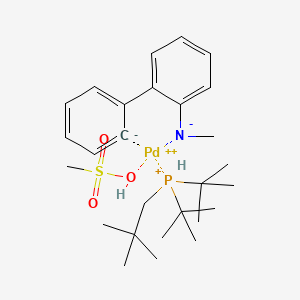
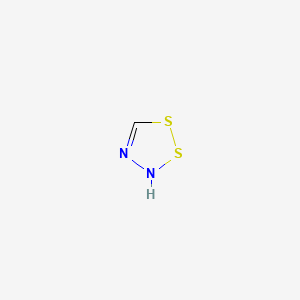
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)



